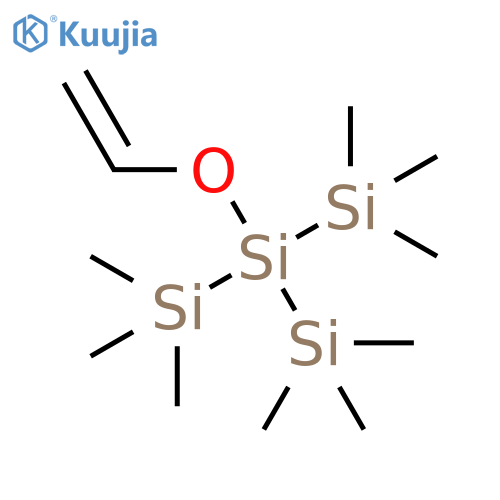Cas no 861445-91-2 (2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane)

861445-91-2 structure
商品名:2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane 化学的及び物理的性質
名前と識別子
-
- Trisilane,2-(ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
- ethenoxy-tris(trimethylsilyl)silane
- Tris(trimethylsilyl)silyl vinyl ether
- Tris(trimethylsilyl)silyloxyethylene
- tris(trimethylsilyl)vinyloxysilane
- Trisilane,2-(ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)
- Vinyloxytris(trimethylsilyl)silane
- AKOS025295845
- 861445-91-2
- DTXSID20467373
- 2-(ETHENYLOXY)-1,1,1,3,3,3-HEXAMETHYL-2-(TRIMETHYLSILYL)TRISILANE
- SCHEMBL2551307
- 2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
-
- インチ: InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3
- InChIKey: WPZQENSANSNYSI-UHFFFAOYSA-N
- ほほえんだ: O(\C=C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 290.13700
- どういたいしつりょう: 290.13737171g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 0.8±0.1 g/cm3
- ゆうかいてん: 51-61 °C
- ふってん: 239.0±23.0 °C at 760 mmHg
- フラッシュポイント: 78 °C
- PSA: 9.23000
- LogP: 4.34180
- じょうきあつ: 0.1±0.5 mmHg at 25°C
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1325 4.1/PG 3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S26; S36/37
-
危険物標識:


- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R11; R36/37/38
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E941835-50mg |
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane |
861445-91-2 | 50mg |
$1315.00 | 2023-05-18 | ||
| TRC | E941835-5mg |
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane |
861445-91-2 | 5mg |
$167.00 | 2023-05-18 | ||
| TRC | E941835-25mg |
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane |
861445-91-2 | 25mg |
$ 800.00 | 2023-09-07 |
2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
861445-91-2 (2-(Ethenyloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane) 関連製品
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
